4-(Prop-2-yn-1-yl)piperazin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

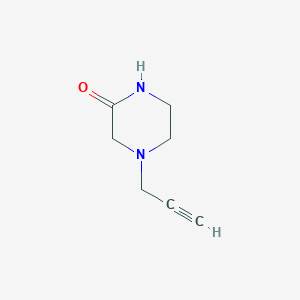

“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It has been the subject of extensive scientific research due to its diverse applications in various fields.

Synthesis Analysis

While specific synthesis methods for “4-(Prop-2-yn-1-yl)piperazin-2-one” were not found, related compounds have been synthesized through various methods. For example, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis

The molecular structure of “4-(Prop-2-yn-1-yl)piperazin-2-one” consists of a piperazine ring with a prop-2-yn-1-yl group at the 4-position and a carbonyl group at the 2-position .Physical And Chemical Properties Analysis

“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with a molecular weight of 138.17 . Additional physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

- Forscher haben die Verwendung von 4-(Prop-2-yn-1-yl)piperazin-2-on in sichtlicht-induzierten oxidativen Formylierungsreaktionen untersucht . Die Verbindung wirkt als Photosensibilisator und erzeugt Singulett-Sauerstoff (1 O 2 ) und Superoxidradikale (O 2 ˙ − ) durch Energietransfer und Ein-Elektronen-Transferwege. Diese reaktiven Spezies spielen eine entscheidende Rolle in der Reaktion, wodurch diese Verbindung für die synthetische Chemie wertvoll wird.

- Während this compound selbst keine signifikanten antifungalen Eigenschaften aufweist, wurden Derivate, die aus ihm synthetisiert wurden, untersucht . Insbesondere zeigen Verbindungen wie 9a und 9d fungizide Aktivität gegen bestimmte Candida-Stämme. Das Verständnis der Wirkmechanismen dieser Derivate könnte zu einer neuen Entwicklung von Antimykotika führen.

- Theoretische Untersuchungen haben sich auf die kaskadierende Benzolannulation von N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamid konzentriert, die durch Silberionen (Ag(I)) katalysiert wird . Die Verbindung beteiligt sich an Ringöffnungs-Hydroxylierung und dualer Ketonisierung, was zur Bildung von 1,5-Diketon-Zwischenprodukten führt. Solche Reaktionen haben Auswirkungen auf die Arzneimittelsynthese und die Chemie natürlicher Produkte.

- This compound dient als hochwertiger Referenzstandard für pharmazeutische Prüfungen . Seine präzise Charakterisierung gewährleistet genaue Ergebnisse in der Arzneimittelentwicklung und Qualitätskontrolle.

Sichtlicht-induzierte oxidative Formylierung

Antifungal Aktivität

Kaskadierende Benzolannulationsreaktionen

Pharmazeutischer Prüfungsreferenzstandard

Biochemische Analyse

Biochemical Properties

4-(Prop-2-yn-1-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein binding. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . The interaction with these enzymes involves the formation of a ternary complex, which inhibits their activity and prevents bacterial DNA replication. Additionally, 4-(Prop-2-yn-1-yl)piperazin-2-one has been found to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 4-(Prop-2-yn-1-yl)piperazin-2-one on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts DNA replication, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(Prop-2-yn-1-yl)piperazin-2-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their catalytic activity . This binding is facilitated by the propynyl group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions result in the inhibition of DNA replication and transcription, ultimately causing cell death in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Prop-2-yn-1-yl)piperazin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA replication and altered gene expression. These effects are more pronounced in in vitro studies, where the compound is directly applied to cells.

Dosage Effects in Animal Models

The effects of 4-(Prop-2-yn-1-yl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is observed .

Metabolic Pathways

4-(Prop-2-yn-1-yl)piperazin-2-one is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 4-(Prop-2-yn-1-yl)piperazin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.

Subcellular Localization

The subcellular localization of 4-(Prop-2-yn-1-yl)piperazin-2-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial DNA replication and function. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper localization and activity.

Eigenschaften

IUPAC Name |

4-prop-2-ynylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLADQKTVQKKMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219606-29-7 |

Source

|

| Record name | 4-(prop-2-yn-1-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)

![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)

![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)